molecular formula C11H16N2O B2496169 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2200496-89-3

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2496169
CAS No.: 2200496-89-3
M. Wt: 192.262
InChI Key: OWPVXNVAFQRMEW-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as ABT-089, is a drug that has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). This compound belongs to the class of pyridine derivatives and is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).

Scientific Research Applications

Environmental Remediation

One significant application of derivatives of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is in environmental remediation, particularly in the sonochemical degradation of toxic compounds. Daware and Gogate (2020) demonstrated the effectiveness of sonochemical degradation, combined with various oxidants, in removing 3-methylpyridine from the environment. This approach not only achieved high degradation rates but also provided insights into the kinetics and mechanism of degradation, suggesting potential for broader application in water and soil decontamination processes (Daware & Gogate, 2020).

Coordination Chemistry and Material Science

The synthesis and coordination chemistry of pyridine derivatives, including this compound, have been explored for their versatile applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. Halcrow (2005) reviewed the synthesis of these ligands and their complex chemistry, highlighting their potential in developing new materials with unique properties for technological applications (Halcrow, 2005).

Biomedical Research

In biomedical research, derivatives of this compound, such as stable free radicals of the pyrrolidine series, have been used as molecular probes and labels in magnetic resonance spectroscopy and imaging. Dobrynin et al. (2021) developed a convenient procedure for preparing reduction-resistant analogs of these radicals, which demonstrates high stability in biological systems. This advancement opens new avenues for the study of biological processes at the molecular level (Dobrynin et al., 2021).

Electrosynthesis

The electrosynthesis of polypyrrole films from pyrrole derivatives, including this compound, in various solvents has been studied for its application in creating polymer films with good electrochemical activity. Viau et al. (2014) investigated the morphological features and incorporation of counter-anions in these films, highlighting their potential in developing advanced materials for electronic and energy storage applications (Viau et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors are located in the central and peripheral nervous system and play a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as an agonist to the nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission .

Biochemical Pathways

Upon binding to the nicotinic acetylcholine receptors, this compound triggers a series of biochemical reactions. These reactions lead to the opening of ion channels, allowing the flow of sodium and potassium ions across the neuron membrane . This ion movement changes the electrical potential of the neuron, leading to the generation of an action potential and the transmission of the nerve signal .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled or ingested, it is quickly absorbed into the bloodstream and can pass through the blood-brain barrier, reaching the brain in approximately 7 seconds . The half-life of this compound in the human body is about 2 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or certain medications, can affect its metabolism and thereby its effect on the body . Additionally, genetic factors can influence how an individual responds to this compound .

Safety and Hazards

Nicotine is a highly toxic alkaloid . It is also present in tobacco smoke, making it medically significant .

Properties

IUPAC Name

3-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-6-12-11(9)14-10-5-7-13(2)8-10/h3-4,6,10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVXNVAFQRMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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